molecular formula C9H17NO B8295120 1-Butyl-3-piperidinone

1-Butyl-3-piperidinone

Cat. No. B8295120
M. Wt: 155.24 g/mol
InChI Key: WAFWCNFRHDIBBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04851526

Procedure details

In a manner similar to Preparation 1, react 1-iodobutane with 3-piperidinone to obtain the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
I[CH2:2][CH2:3][CH2:4][CH3:5].[NH:6]1[CH2:11][CH2:10][CH2:9][C:8](=[O:12])[CH2:7]1>>[CH2:2]([N:6]1[CH2:11][CH2:10][CH2:9][C:8](=[O:12])[CH2:7]1)[CH2:3][CH2:4][CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CC(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a manner similar to Preparation 1

Outcomes

Product
Name
Type
product
Smiles
C(CCC)N1CC(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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